3-Bromo-5-(4-fluorophenoxy)benzonitrile
Description
3-Bromo-5-(4-fluorophenoxy)benzonitrile is a substituted benzonitrile derivative featuring a bromine atom at the 3-position and a 4-fluorophenoxy group at the 5-position of the benzene ring. These methods typically involve reacting brominated benzonitrile precursors with aryl boronic acids under palladium catalysis . The 4-fluorophenoxy substituent likely enhances electronic and steric properties, making the compound valuable in medicinal chemistry and materials science for targeted binding or functional group transformations.
Properties
Molecular Formula |
C13H7BrFNO |
|---|---|
Molecular Weight |
292.10 g/mol |
IUPAC Name |
3-bromo-5-(4-fluorophenoxy)benzonitrile |
InChI |
InChI=1S/C13H7BrFNO/c14-10-5-9(8-16)6-13(7-10)17-12-3-1-11(15)2-4-12/h1-7H |
InChI Key |
NRQBQUGDQJHGSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)C#N)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The trifluoromethoxy group () increases electrophilicity, enhancing reactivity in cross-coupling reactions (e.g., Suzuki, Stille) compared to 4-fluorophenoxy .
- Fluorine Effects: The 4-fluorophenoxy group improves metabolic stability and bioavailability, as seen in fluorine-containing PET ligands ().
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